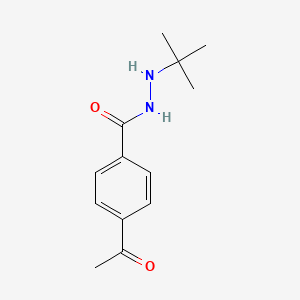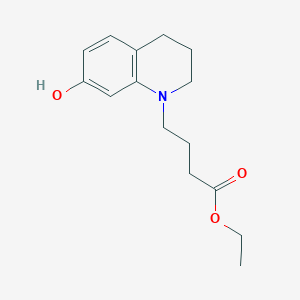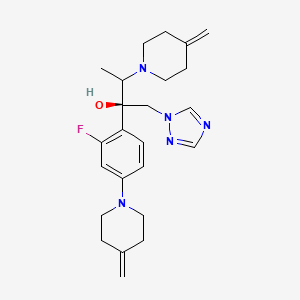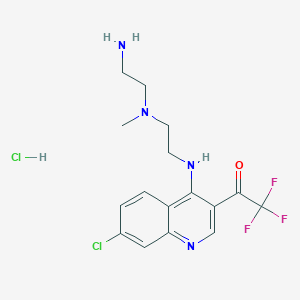
3-(1-Oxopropoxy)-pregnan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Oxopropoxy)-pregnan-20-one is a synthetic steroid compound. It is structurally related to pregnane, a steroid nucleus that forms the backbone of many biologically active steroids. This compound is characterized by the presence of an oxopropoxy group at the 3-position and a ketone group at the 20-position of the pregnane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxopropoxy)-pregnan-20-one typically involves the esterification of a hydroxyl group at the 3-position of the pregnane skeleton. One common method involves the use of 11-deoxycortisol as a starting material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using a chemical protecting group, while the primary hydroxyl group at the 21-position remains unmodified . The reaction conditions are mild, and the process is suitable for large-scale industrial preparation.
Industrial Production Methods
Industrial production of this compound often employs biocatalysts such as lipases from Candida species to achieve selective esterification . This method offers advantages such as high yield, simple post-treatment, and mild reaction conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Oxopropoxy)-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: The ketone group at the 20-position can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Oxopropoxy)-pregnan-20-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-(1-Oxopropoxy)-pregnan-20-one involves its interaction with specific molecular targets and pathways. It primarily acts on steroid hormone receptors, modulating their activity and influencing gene expression. The compound can bind to glucocorticoid receptors, leading to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beclomethasone dipropionate: A corticosteroid with similar anti-inflammatory properties.
Testosterone cypionate: Another steroid with a similar pregnane skeleton but different functional groups.
Uniqueness
3-(1-Oxopropoxy)-pregnan-20-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its selective esterification at the 3-position and the presence of a ketone group at the 20-position make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H38O3 |
|---|---|
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H38O3/c1-5-22(26)27-17-10-12-23(3)16(14-17)6-7-18-20-9-8-19(15(2)25)24(20,4)13-11-21(18)23/h16-21H,5-14H2,1-4H3/t16-,17+,18-,19+,20-,21-,23-,24+/m0/s1 |
InChI-Schlüssel |
RNWMUKCPAMDUIQ-GLRRTJSDSA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C |
Kanonische SMILES |
CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


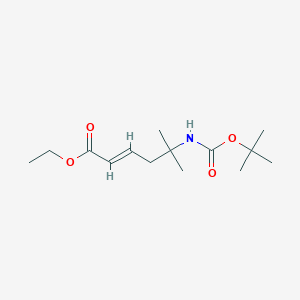
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
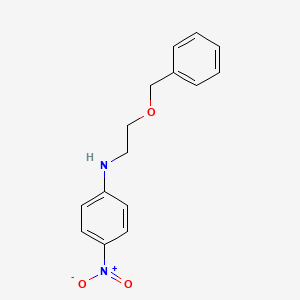
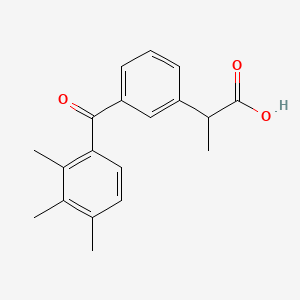

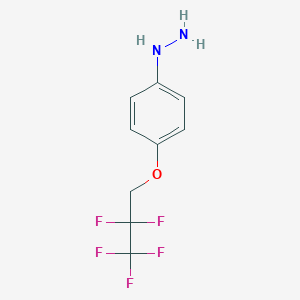
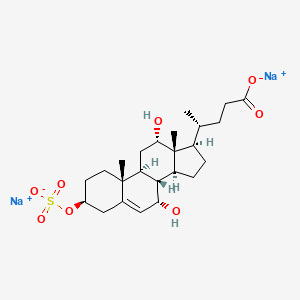
![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
